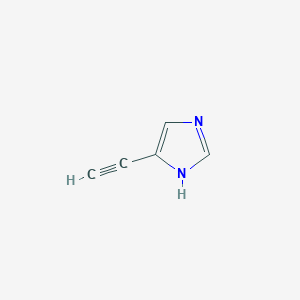

5-Ethynyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-6-4-7-5/h1,3-4H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXDBXQZKWQSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57121-48-9 | |

| Record name | 4-ethynyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethynyl-1H-imidazole: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 5-ethynyl-1H-imidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule that merges the biologically relevant imidazole scaffold with the versatile reactivity of a terminal alkyne. The imidazole ring is a fundamental component of numerous biomolecules, including the amino acid histidine and purine nucleobases, and is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The ethynyl group, on the other hand, serves as a powerful chemical handle for a variety of transformations, most notably in the realm of bioorthogonal chemistry and "click" reactions.[3][4][5] This unique combination makes this compound a valuable building block for the synthesis of complex molecular probes, drug candidates, and functionalized materials.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. While experimental data for this specific molecule is not extensively published, we can infer and predict its key characteristics based on its structure and data from closely related analogs, such as 5-ethynyl-1-methyl-1H-imidazole.

Summary of Chemical Properties

The following table summarizes the key known and predicted physicochemical properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₄N₂ | [2] |

| Molecular Weight | 92.10 g/mol | [2] |

| CAS Number | 57121-48-9 | [2] |

| Appearance | Predicted to be a solid at room temperature. | Based on the properties of similar small heterocyclic compounds. |

| Melting Point | Not experimentally determined. | Likely to be higher than related liquid analogs due to hydrogen bonding potential. |

| Boiling Point | Not experimentally determined. | Predicted to be significantly higher than its N-methylated analog due to intermolecular hydrogen bonding. |

| pKa (of the imidazolium ion) | ~5.0 - 6.0 (Predicted) | Estimated based on the pKa of imidazole (~7.0) and the electron-withdrawing effect of the ethynyl group. The pKa of 5-ethynyl-1-methyl-1H-imidazole is predicted to be 4.96±0.10.[6][7][8] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and moderately soluble in water. | The imidazole moiety imparts polarity and hydrogen bonding capability, while the ethynyl group is nonpolar. |

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the predicted key features based on analogous compounds.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

-

Imidazole N-H: A broad singlet expected in the region of δ 12.0-13.0 ppm.

-

Imidazole C2-H: A singlet expected around δ 7.8-8.2 ppm.

-

Imidazole C4-H: A singlet expected around δ 7.0-7.5 ppm.

-

Ethynyl C-H: A sharp singlet expected around δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

-

Imidazole C2: Expected around δ 135-140 ppm.

-

Imidazole C4: Expected around δ 120-125 ppm.

-

Imidazole C5: Expected around δ 115-120 ppm.

-

Ethynyl C≡C: Two distinct signals expected in the range of δ 70-90 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C Stretch (Terminal Alkyne): A weak to medium band around 2100-2150 cm⁻¹.

-

C=N and C=C Stretches (Imidazole Ring): Multiple bands in the 1400-1650 cm⁻¹ region.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is not commonly reported as a one-step procedure. A robust and logical synthetic route involves a two-step sequence: the regioselective iodination of imidazole to produce 5-iodo-1H-imidazole, followed by a Sonogashira cross-coupling reaction. This approach offers good control over the final product and utilizes well-established synthetic methodologies.

Step 1: Synthesis of 5-Iodo-1H-imidazole

Rationale: The direct iodination of imidazole can lead to a mixture of mono-, di-, and tri-iodinated products. To achieve regioselectivity for the 5-position, the reaction conditions must be carefully controlled. Utilizing an excess of imidazole and a strong base in an aqueous medium favors the formation of the 5-iodo isomer.[9] An alternative, though longer, route involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.[9][10][11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (e.g., 3 equivalents) in deionized water. Cool the solution in an ice bath.

-

Addition of Base: Slowly add a solution of sodium hydroxide (e.g., 3 equivalents) in water, maintaining the temperature below 10 °C.

-

Iodination: In a separate flask, dissolve iodine (1 equivalent) in a minimal amount of a concentrated aqueous solution of sodium iodide to form the soluble triiodide complex. Add this iodine solution dropwise to the basic imidazole solution over a period of 1-2 hours, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7-8. The product, 5-iodo-1H-imidazole, should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Sonogashira Coupling and Deprotection

Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] A palladium catalyst and a copper(I) co-catalyst are typically employed.[12] To prevent the homocoupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene, is used. The trimethylsilyl (TMS) protecting group is then easily removed under mild basic conditions.[13][14][15]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-iodo-1H-imidazole (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Reagents: Add a suitable anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2-3 equivalents).

-

Addition of Alkyne: Add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up of Protected Intermediate: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-(2-trimethylsilylethynyl)-1H-imidazole can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a catalytic amount of a base, such as potassium carbonate.[14][15] Stir the mixture at room temperature for 1-2 hours.

-

Final Isolation and Purification: Once the deprotection is complete (monitored by TLC), neutralize the mixture, remove the methanol under reduced pressure, and extract the product with an organic solvent. After drying and concentration, the final product, this compound, can be purified by column chromatography or recrystallization.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its two key functional groups: the imidazole ring and the terminal alkyne.

-

Imidazole Ring:

-

Acidity and Basicity: The imidazole ring is amphoteric. The N1-proton is weakly acidic and can be removed by a strong base. The N3-nitrogen is basic and can be protonated or act as a nucleophile.

-

N-Functionalization: The imidazole nitrogen can be readily alkylated, arylated, or acylated, allowing for the modulation of the molecule's properties and the introduction of further functionality.

-

-

Terminal Alkyne:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the cornerstone of "click" chemistry. The terminal alkyne of this compound reacts efficiently and specifically with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.[4] This reaction is widely used for bioconjugation.

-

Sonogashira Coupling: As demonstrated in its synthesis, the ethynyl group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex substituted imidazoles.[12]

-

Other Alkyne Reactions: The terminal alkyne can also undergo other classical alkyne reactions, such as Glaser coupling (oxidative homocoupling) and various addition reactions.

-

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a highly valuable tool in modern chemical biology and drug discovery.

Bioorthogonal Chemistry and Chemical Probes

The primary application of this compound is as a bioorthogonal reporter.[3][5][16] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne is a classic example of a bioorthogonal handle.

Workflow for Bioorthogonal Labeling:

-

Metabolic Labeling: A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically labeled with an azide-containing precursor.

-

Introduction of the Probe: this compound, often appended to a reporter molecule (e.g., a fluorophore or biotin), is introduced to the biological system.

-

Click Reaction: A copper-catalyzed "click" reaction is initiated, covalently linking the ethynyl-imidazole probe to the azide-labeled biomolecule via a stable triazole ring.

-

Detection and Analysis: The labeled biomolecule can then be visualized by fluorescence microscopy or isolated for further analysis (e.g., by mass spectrometry).

Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. This compound is an ideal fragment due to its:

-

Small Size and Low Molecular Weight: Conforming to the "rule of three" for fragments.

-

Hydrogen Bonding Capabilities: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

-

Vector for Growth: The ethynyl group provides a defined vector for synthetic elaboration, allowing for the fragment to be "grown" into a more potent lead compound through reactions like the Sonogashira coupling.

Conclusion

This compound is a versatile and powerful building block for chemical biology and medicinal chemistry. Its combination of a biologically relevant imidazole core and a reactive terminal alkyne handle provides a unique platform for the development of chemical probes, the discovery of new drug leads, and the synthesis of complex molecular architectures. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable molecule.

References

- Caddick, S., Delisser, V. M., Doyle, V. E., & Khan, S. (1999). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, 2737-2754.

- Devaraj, N. K., & Weissleder, R. (2011). Bioorthogonal chemistries for in vivo imaging. Accounts of chemical research, 44(9), 816-827.

- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

-

PubChem. (n.d.). 4-ethynyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

- Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(3), 317-321.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

-

PubChem. (n.d.). 5-Ethynyl-1-methyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.

-

Alachem Co., Ltd. (n.d.). 71759-92-7 | 5-Ethynyl-1-methyl-1H-imidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-ethyl-5-ethynyl-1h-imidazole (C7H8N2). Retrieved from [Link]

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 11. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 16. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 5-Ethynyl-1H-imidazole

This guide provides a comprehensive overview and detailed protocols for the synthesis and purification of 5-Ethynyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and have been curated to ensure reliability and reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Ethynyl-Imidazole Scaffold

The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The introduction of an ethynyl group at the 5-position of the imidazole ring creates a versatile handle for further chemical modifications, most notably through click chemistry and Sonogashira cross-coupling reactions.[1] This functionalization allows for the facile introduction of a wide range of molecular complexity, making this compound a highly sought-after intermediate in the synthesis of novel therapeutic agents.

This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through the key intermediate, 5-iodo-1H-imidazole. The core of this synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2]

Overall Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step sequence from a suitable imidazole precursor. The general strategy involves:

-

Iodination of an Imidazole Derivative: Introduction of an iodine atom at the 5-position of the imidazole ring to create a reactive handle for cross-coupling.

-

Sonogashira Cross-Coupling: Reaction of the resulting 5-iodoimidazole with a protected acetylene source, followed by deprotection to yield the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor: 5-Iodo-1H-imidazole

The synthesis of 5-iodo-1H-imidazole is the critical first step. While various methods exist for the iodination of imidazoles, a common and effective approach involves the use of iodine in the presence of a base.

Experimental Protocol: Synthesis of 5-Iodo-1H-imidazole

This protocol is adapted from established procedures for the iodination of imidazole derivatives.[3]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1H-Imidazole | 68.08 | 10.0 g | 0.147 |

| Iodine (I₂) | 253.81 | 37.3 g | 0.147 |

| Sodium Hydroxide (NaOH) | 40.00 | 11.8 g | 0.294 |

| Dioxane | - | 200 mL | - |

| Water | - | 200 mL | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Ethyl Acetate | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole (10.0 g, 0.147 mol) and dioxane (200 mL). Stir until the imidazole is fully dissolved.

-

In a separate beaker, dissolve sodium hydroxide (11.8 g, 0.294 mol) in water (200 mL).

-

Add the iodine (37.3 g, 0.147 mol) to the imidazole solution. The solution will turn dark brown.

-

Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes. The reaction is exothermic, so maintain the temperature below 30 °C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of ammonium chloride until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-iodo-1H-imidazole can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white to off-white solid.

Part 2: The Core Reaction: Sonogashira Cross-Coupling

The Sonogashira reaction is a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[4] In this step, the 5-iodo-1H-imidazole is coupled with a protected alkyne, typically trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.[2]

The Rationale Behind the Reagents

-

Palladium Catalyst: The palladium catalyst, typically in its Pd(0) oxidation state, is the heart of the catalytic cycle. It undergoes oxidative addition with the iodoimidazole, activating it for the subsequent steps. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]

-

Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium complex.[2]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.[5]

-

Trimethylsilylacetylene: Using a silyl-protected alkyne like trimethylsilylacetylene prevents the unwanted homocoupling of the terminal alkyne and allows for a controlled, stepwise synthesis.[6] The trimethylsilyl (TMS) group can be easily removed in a subsequent step.

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Iodo-1H-imidazole | 193.98 | 5.00 g | 0.0258 |

| Trimethylsilylacetylene | 98.22 | 3.04 g (4.4 mL) | 0.0310 |

| PdCl₂(PPh₃)₂ | 701.90 | 0.36 g | 0.000516 |

| Copper(I) Iodide (CuI) | 190.45 | 0.10 g | 0.000525 |

| Triethylamine (TEA) | 101.19 | 7.83 g (10.8 mL) | 0.0774 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodo-1H-imidazole (5.00 g, 0.0258 mol), PdCl₂(PPh₃)₂ (0.36 g, 2 mol%), and CuI (0.10 g, 2 mol%).

-

Add anhydrous THF (100 mL) and triethylamine (10.8 mL, 0.0774 mol). Stir the mixture to obtain a suspension.

-

Add trimethylsilylacetylene (4.4 mL, 0.0310 mol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts. Wash the Celite pad with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, 5-((trimethylsilyl)ethynyl)-1H-imidazole.

Part 3: Deprotection and Final Purification

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Desilylation and Purification

Materials:

| Reagent | Amount |

| Crude 5-((trimethylsilyl)ethynyl)-1H-imidazole | From previous step |

| Potassium Carbonate (K₂CO₃) | 5.35 g |

| Methanol | 100 mL |

| Dichloromethane (DCM) | For chromatography |

| Methanol (MeOH) | For chromatography |

Procedure:

-

Dissolve the crude 5-((trimethylsilyl)ethynyl)-1H-imidazole in methanol (100 mL) in a 250 mL round-bottom flask.

-

Add potassium carbonate (5.35 g, 0.0387 mol) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The residue is then subjected to purification by column chromatography on silica gel.

-

A typical eluent system for the purification is a gradient of methanol in dichloromethane (e.g., 0-10% methanol in DCM).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Purity |

| 1 | 5-Iodo-1H-imidazole | 1H-Imidazole | 70-85 | >95% (after recrystallization) |

| 2 | 5-((Trimethylsilyl)ethynyl)-1H-imidazole | 5-Iodo-1H-imidazole | 80-95 | Crude |

| 3 | This compound | 5-((Trimethylsilyl)ethynyl)-1H-imidazole | 85-95 | >98% (after chromatography) |

Conclusion

This guide has outlined a reliable and efficient synthetic route to this compound, a key building block for the synthesis of complex molecules in drug discovery and development. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable compound with high yield and purity. The Sonogashira cross-coupling reaction remains a cornerstone of modern organic synthesis, and its application to the functionalization of heterocyclic scaffolds like imidazole continues to drive innovation in medicinal chemistry.

References

-

ResearchGate. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]

- Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 5-Ethynyl-1H-imidazole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-1H-imidazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the hydrogen-bonding capabilities of the imidazole ring, makes it a valuable synthon for the development of novel pharmaceuticals, functional polymers, and coordination complexes. Accurate structural elucidation is paramount for its application, and a multi-technique spectroscopic approach is essential for unambiguous characterization.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is structured to deliver not just raw data, but also the underlying principles of spectral interpretation and practical, field-tested protocols for data acquisition, reflecting an approach rooted in scientific integrity and expertise.

Molecular Structure and Tautomerism

The imidazole ring can exist in two tautomeric forms. In the case of this compound, proton exchange between the two nitrogen atoms leads to the equivalent 4-Ethynyl-1H-imidazole. In solution, this exchange is often rapid on the NMR timescale, which can lead to averaged signals for the C4 and C5 positions.[1][2][3] For the purpose of this guide, we will refer to the compound as this compound, with the understanding that this tautomerism is a key chemical feature.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons. The spectrum of this compound is expected to show four distinct signals corresponding to the three C-H protons and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| N1-H | 12.0 - 13.5 | Broad Singlet | Highly solvent and concentration-dependent. Broad due to quadrupole effects and exchange. |

| C2-H | 7.6 - 7.9 | Singlet | Typically the most downfield of the ring protons due to the influence of two adjacent nitrogen atoms. |

| C4-H | 7.0 - 7.3 | Singlet | Appears upfield relative to C2-H. |

| C7-H (≡C-H) | 3.0 - 3.5 | Singlet | Characteristic sharp signal for a terminal alkyne proton. |

Interpretation: The chemical shifts of imidazole protons can vary, but the relative positions are generally consistent. The C2 proton is deshielded by both adjacent nitrogens, placing it furthest downfield.[4] The signal for the N-H proton is often broad and may not be observed without specific experimental conditions (e.g., using a dry solvent like DMSO-d₆). Its significant downfield shift in DMSO is indicative of strong hydrogen bonding with the solvent. The acetylenic proton at C7 appears in its characteristic region, confirming the presence of the terminal alkyne moiety.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C2 | 135 - 139 | Most downfield ring carbon, situated between two electronegative nitrogen atoms.[5] |

| C4 | 120 - 125 | Aromatic sp² carbon of the imidazole ring. |

| C5 | 125 - 130 | Attached to the sp-hybridized C6, causing a slight downfield shift relative to C4. |

| C6 (-C≡) | 80 - 85 | sp-hybridized carbon attached to the imidazole ring. |

| C7 (≡C-H) | 70 - 75 | Terminal sp-hybridized carbon of the alkyne. |

Interpretation: The assignment of the imidazole ring carbons is based on established data for substituted imidazoles.[5][6] C2 is consistently the most deshielded. The presence of the ethynyl substituent breaks the symmetry of the ring, resulting in distinct signals for C4 and C5. The two sp-hybridized carbons of the alkyne group appear in their characteristic upfield region (70-90 ppm). It is important to note that due to tautomerism and potential quadrupolar broadening from adjacent nitrogens, the signals for the imidazole ring carbons can sometimes be broad or have low intensity, requiring a higher number of scans to be reliably detected.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for observing the N-H proton, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

Typical spectral width: 0 to 160 ppm.

-

Number of scans: 1024 or higher may be necessary to obtain a good signal-to-noise ratio for all carbons, especially the imidazole ring carbons.[1]

-

Relaxation delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key N-H and terminal alkyne functionalities in this compound.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3300 | ≡C-H Stretch | Strong, Sharp | Terminal Alkyne[7][8][9] |

| 3100 - 3500 | N-H Stretch | Broad | Imidazole Ring |

| ~3140 | C-H Stretch | Medium | Imidazole Ring (Aromatic) |

| ~2120 | C≡C Stretch | Medium, Sharp | Alkyne[7][9] |

| 1450 - 1650 | C=N, C=C Stretch | Medium-Strong | Imidazole Ring |

| 610 - 700 | ≡C-H Bend | Strong, Broad | Terminal Alkyne[9] |

Interpretation: The IR spectrum provides a clear diagnostic fingerprint. The most telling signals are the sharp, strong absorption around 3300 cm⁻¹ for the acetylenic C-H stretch and the sharp, medium peak around 2120 cm⁻¹ for the C≡C triple bond stretch.[10] These two peaks are definitive proof of a terminal alkyne. The presence of a broad band in the 3100-3500 cm⁻¹ region confirms the N-H stretch, characteristic of the imidazole ring, which is often broadened due to intermolecular hydrogen bonding in the solid state.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Typical spectral range: 4000 to 400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The software will automatically perform the background subtraction and Fourier transformation to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and infer structural information from fragmentation patterns.

Expected Data:

-

Molecular Ion (M⁺•): The molecular formula is C₅H₄N₂. The calculated monoisotopic mass is 92.0374 Da. A strong peak at m/z ≈ 92 is expected, confirming the molecular weight.[11]

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation of imidazoles is well-studied and often involves the sequential loss of small, stable molecules like hydrogen cyanide (HCN).[12][13]

Proposed Fragmentation Pathway: The primary fragmentation pathway for the parent imidazole involves the loss of HCN.[12] For this compound, a similar initial fragmentation is highly probable.

-

[M]⁺• → [M - HCN]⁺• + HCN : The molecular ion (m/z 92) loses a molecule of hydrogen cyanide (27 Da), likely involving the N1-C2-N3 portion of the ring, to yield a fragment ion at m/z 65 .

-

[M - HCN]⁺• → [C₃H₂]⁺• + H• : The m/z 65 fragment could then lose a hydrogen radical to form an ion at m/z 64 .

Diagram 2: Proposed EI-MS Fragmentation Pathway

Caption: A plausible fragmentation route for this compound under EI conditions.

Experimental Protocol: MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC. The compound will be separated from the solvent and any impurities on the column before entering the MS detector.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak. Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with spectral libraries if available.

References

-

Marcel Dekker, Inc. (1983). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles. Spectroscopy, 16(8), 613-618. 5

-

Hodges, R. H., & Grimmett, M. S. (1967). THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. Australian Journal of Chemistry. 12

-

Chen, B. C., von Philipsborn, W., & Nagarajan, K. (1982). Carbon–13 NMR studies of tautomerism in some 2-substituted imidazoles and benzimidazoles. Semantic Scholar.

-

National Institutes of Health. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy.

-

PubMed. (n.d.). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.

-

Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.

-

ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

-

PubChem. (n.d.). 4-ethynyl-1H-imidazole.

-

ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

-

PubChem. (n.d.). 5-Ethynyl-1-methyl-1H-imidazole.

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole.

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR).

-

Wiley Online Library. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles.

-

National Institutes of Health. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

-

University of Calgary. (n.d.). IR: alkynes.

-

ChemicalBook. (n.d.). This compound(57121-49-9) 1 H NMR.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.

-

Sigma-Aldrich. (n.d.). 5-Ethynyl-1-methyl-1H-imidazole 97%.

-

PubChem. (n.d.). 1-ethyl-5-ethynyl-1h-imidazole.

-

Royal Society of Chemistry. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n.

-

NIST WebBook. (n.d.). 1H-Imidazole, 1-ethyl-.

Sources

- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Ethynyl-1H-imidazole: Discovery, Synthesis, and Applications

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Foreword: The Imidazole Core and the Power of the Ethynyl Group

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold for interacting with biological targets.[1] The introduction of an ethynyl group onto this versatile heterocycle, creating 5-ethynyl-1H-imidazole, unlocks a vast potential for chemical diversification and the development of novel molecular entities. The ethynyl moiety is not merely a passive structural element; it is a highly reactive functional group that serves as a gateway to a multitude of chemical transformations, including cycloaddition reactions and transition-metal-catalyzed cross-couplings. This guide provides a comprehensive technical overview of this compound, from its discovery and synthesis to its applications in modern research, particularly in the realm of drug development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged from broader studies on the functionalization of the imidazole core. The development of synthetic methodologies to introduce substituents at the C5 position of the imidazole ring has been a gradual process. A significant breakthrough in the synthesis of alkynylated imidazoles came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[3][4] This reaction, which couples a terminal alkyne with an aryl or vinyl halide, provided a direct and efficient means to forge the carbon-carbon bond between the imidazole ring and the ethynyl group. While earlier methods for imidazole synthesis have been known since the 19th century, the specific preparation of ethynyl-substituted imidazoles is a more contemporary achievement, driven by the increasing demand for functionalized heterocyclic building blocks in drug discovery and materials science.

Synthetic Methodologies: A Gateway to this compound

The most prevalent and efficient method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. This powerful transformation requires a suitable 5-halo-1H-imidazole precursor.

Preparation of the 5-Iodo-1H-imidazole Precursor

The synthesis of the key precursor, 5-iodo-1H-imidazole, can be achieved through the direct iodination of imidazole. A common and effective method involves the use of iodine in the presence of a base.

Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole [5]

This protocol describes the synthesis of 4,5-diiodo-1H-imidazole, which can be selectively deiodinated to yield the 5-iodo isomer, although for the purpose of synthesizing this compound, a direct synthesis of a mono-iodinated imidazole is often preferred.

-

Reagents: Imidazole, Potassium Iodide, Iodine, Sodium Hydroxide, Water, Saturated Aqueous Ammonium Chloride, Ethyl Acetate.

-

Procedure:

-

In a flask, dissolve potassium iodide in water.

-

Add iodine to the potassium iodide solution and stir until the iodine is completely dissolved, forming a dark brown solution.

-

In a separate flask, dissolve imidazole in an aqueous sodium hydroxide solution.

-

Cool the imidazole solution in an ice bath and slowly add the iodine solution.

-

Allow the reaction to stir at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 4,5-diiodo-1H-imidazole.

-

A subsequent selective dehalogenation or a more regioselective iodination would be required to obtain the desired 5-iodo-1H-imidazole.

The Sonogashira Coupling Reaction

With the 5-halo-1H-imidazole in hand, the ethynyl group can be introduced via a Sonogashira coupling with a protected or terminal alkyne, such as trimethylsilylacetylene. The use of a silyl-protected alkyne is often preferred to prevent self-coupling of the terminal alkyne.

Conceptual Experimental Workflow: Sonogashira Coupling for this compound Synthesis

Caption: Conceptual workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Protocol: Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions [6]

While this protocol is for a related derivative, the principles are directly applicable to the synthesis of this compound.

-

Reagents: 4-Iodo-1,2-dimethyl-5-nitro-1H-imidazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine, DMF.

-

Procedure:

-

In a microwave vial, combine the 4-iodo-1,2-dimethyl-5-nitro-1H-imidazole, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF.

-

Seal the vial and subject it to microwave irradiation at a specified temperature and time.

-

After cooling, dilute the reaction mixture with a suitable solvent and water.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazole.

-

To synthesize the parent this compound, a 5-iodo-1H-imidazole (with a suitable protecting group on the nitrogen if necessary) would be used as the starting material, and trimethylsilylacetylene would be the alkyne source, followed by a deprotection step.

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 57121-48-9 | [5][7][8] |

| Molecular Formula | C₅H₄N₂ | [7] |

| Molecular Weight | 92.10 g/mol | [7] |

| IUPAC Name | This compound | [7] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the two imidazole ring protons and the acetylenic proton. The chemical shifts of the imidazole protons are influenced by the electronic nature of the ethynyl group.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The signals for the sp-hybridized carbons of the ethynyl group will be characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch, typically in the region of 2100-2260 cm⁻¹, and a sharp peak for the ≡C-H stretch around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak at m/z = 92, corresponding to the molecular weight of the compound.[9]

Reactivity Profile: The Versatile Ethynyl Group

The synthetic utility of this compound lies in the reactivity of its ethynyl group, which can participate in a variety of chemical transformations.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The terminal alkyne functionality of this compound makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide.

Reaction Scheme: 1,3-Dipolar Cycloaddition of this compound with an Azide

Caption: General scheme for the CuAAC reaction of this compound.

This reaction is highly valuable for creating more complex molecular architectures by linking the imidazole core to other molecules through a stable triazole linker. This strategy is widely employed in drug discovery for the synthesis of compound libraries and in bioconjugation.[11]

Further Cross-Coupling Reactions

The terminal alkyne of this compound can also participate in further Sonogashira couplings with aryl or vinyl halides, leading to the formation of disubstituted alkynes. This allows for the extension of the carbon framework and the introduction of additional diversity.

Applications in Medicinal Chemistry and Drug Discovery

The imidazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The introduction of the ethynyl group at the C5 position provides a valuable handle for the synthesis of novel imidazole-based drug candidates.

Kinase Inhibitors

A significant area of application for functionalized imidazoles is in the development of protein kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The imidazole core can be designed to interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. The ethynyl group of this compound can be used to introduce larger substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Conceptual Design of a Kinase Inhibitor using this compound

Caption: Design strategy for kinase inhibitors based on the this compound scaffold.

For instance, a library of compounds could be synthesized by reacting this compound with a diverse set of aryl halides via Sonogashira coupling. The resulting 5-(arylethynyl)-1H-imidazoles could then be screened for their inhibitory activity against a panel of kinases. Similarly, click chemistry can be employed to conjugate the imidazole core to various molecular fragments to explore structure-activity relationships.

While specific examples of marketed drugs derived directly from this compound are not readily apparent, the strategic importance of this building block is evident in the numerous patents and research articles describing the synthesis and biological evaluation of its derivatives as potential therapeutic agents.[14][15]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. While its discovery may not be a singular historical event, its emergence as a valuable synthetic building block is undeniable. The efficient and versatile synthetic routes to this compound, primarily through the Sonogashira coupling, have made it readily accessible to researchers. The true power of this compound lies in the reactivity of its ethynyl group, which serves as a versatile handle for a wide array of chemical transformations. As the demand for novel, complex, and highly functionalized molecules continues to grow in drug discovery and materials science, the importance of key building blocks like this compound is set to increase. Future research will undoubtedly uncover new applications for this versatile molecule, leading to the development of next-generation therapeutics and advanced materials.

References

-

Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. 2021-06-18. Available from: [Link]

-

Sandtorv, A. H., & Bjørsvik, H. R. (2015). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. European Journal of Organic Chemistry, 2015(21), 4658-4666. Available from: [Link]

-

Sandtorv, A. H., & Bjørsvik, H. R. (2015). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18428363, 4-ethynyl-1H-imidazole. Retrieved from [Link].

-

Sandtorv, A. H., Törnroos, K. W., & Bjørsvik, H. R. (2015). Stille Cross‐Coupling for the Functionalization of the Imidazole Backbone: Revisit, Improvement, and Applications of the Method. European Journal of Organic Chemistry, 2015(21), 4667-4676. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18428363, 4-ethynyl-1H-imidazole. Retrieved from [Link].

-

ChemRxiv. Preparation and synthetic applicability of novel imidazole-containing cyclic iodonium salts. Retrieved from [Link]

- Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. Retrieved from [Link]

-

1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. National Institutes of Health. Retrieved from [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Retrieved from [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. Retrieved from [Link]

-

A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. Retrieved from [Link]

-

The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. Retrieved from [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Retrieved from [Link]

-

PubChemLite. 1-ethyl-5-ethynyl-1h-imidazole (C7H8N2). Retrieved from [Link]

-

Imidazole, TMS derivative. NIST WebBook. Retrieved from [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

1H-Imidazole. NIST WebBook. Retrieved from [Link]

-

Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Retrieved from [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Retrieved from [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. Retrieved from [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC. Retrieved from [Link]

-

Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions. Semantic Scholar. Retrieved from [Link]

-

Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation [mdpi.com]

- 3. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazole synthesis [organic-chemistry.org]

- 15. rsc.org [rsc.org]

5-Ethynyl-1H-imidazole: A Versatile Heterocyclic Building Block for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1H-imidazole is a potent and versatile heterocyclic building block that has garnered significant attention across the chemical sciences, most notably in medicinal chemistry and materials science. Its unique structure, combining the aromatic, hydrogen-bond donating and accepting imidazole ring with the reactive, rigid ethynyl group, offers a powerful toolkit for molecular design. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and key applications, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this valuable scaffold.

Introduction: The Strategic Advantage of the Imidazole-Alkyne Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, a metal-coordinating ligand, and a stable aromatic core makes it a cornerstone of pharmacophore design.[1] When functionalized with a terminal alkyne at the C5 position, the resulting this compound becomes a highly valuable and versatile building block.[3]

The ethynyl group provides a gateway to a vast array of chemical transformations, most notably:

-

Palladium-catalyzed cross-coupling reactions: Such as the Sonogashira coupling, enabling the formation of C-C bonds to construct complex molecular architectures.[4][5]

-

Cycloaddition reactions: Particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazole rings under mild conditions.[6][7]

This dual functionality allows chemists to use this compound as a linchpin, connecting different molecular fragments with high precision and efficiency. Furthermore, the rigid, linear nature of the alkyne can act as a structural spacer, while the imidazole core can engage in critical binding interactions with biological targets, making it an ideal component for inhibitor design.[8]

Synthesis and Physicochemical Properties

The most common and efficient route to synthesize this compound and its N-substituted derivatives involves the Sonogashira cross-coupling reaction.[4][5][9] This powerful method couples a halogenated imidazole precursor with a protected or terminal alkyne.

A typical synthetic workflow begins with a readily available halogenated imidazole, such as 5-bromo-1-methyl-1H-imidazole. This precursor is then coupled with an acetylene source, like trimethylsilylacetylene (TMSA), using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a suitable base. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions. Subsequent deprotection under mild basic conditions yields the desired terminal alkyne.

Caption: Key transformations of the 5-ethynyl group.

Reactions of the Imidazole Ring

The imidazole ring itself can be functionalized, typically through N-alkylation or N-arylation, particularly when the N1 position is unsubstituted (i.e., this compound). This allows for the introduction of various substituents to modulate physicochemical properties like solubility and lipophilicity or to introduce additional points of interaction with a biological target. [10]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a powerful tool in modern drug discovery, primarily for its application as a bioisostere and its role in the design of kinase inhibitors.

Bioisosteric Replacement

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The imidazole ring can act as a bioisostere for amide bonds, offering increased metabolic stability and altered pharmacokinetic profiles. [8]Replacing a labile amide with a stable imidazole ring can be a key strategy to improve the drug-like properties of a lead compound. [8][11]

Kinase Inhibitors

A major application of this building block is in the development of kinase inhibitors, a critical class of drugs for cancer therapy. [12]The imidazole ring can form key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. The attached ethynyl group can then be used to project a larger substituent into the deeper hydrophobic regions of the active site, leading to high-potency inhibitors.

A prominent example is in the development of pan-BCR-ABL inhibitors for the treatment of Chronic Myeloid Leukemia (CML). [13]Certain CML cases are resistant to standard therapies due to mutations in the ABL kinase, such as the T315I "gatekeeper" mutation. [14][15]Advanced inhibitors have been designed using an ethynyl-heterocycle motif to overcome this resistance. For instance, compound AKE-72, a potent pan-BCR-ABL inhibitor, incorporates an ethynyl linker attached to a 3-aminoindazole core. [13][14]This design strategy allows the molecule to effectively inhibit both the wild-type and the T315I mutant forms of the BCR-ABL protein, highlighting the power of the alkyne as a structural element in overcoming drug resistance. [13][15]

Caption: Schematic of an ethynyl-imidazole inhibitor in a kinase active site.

Detailed Experimental Protocols

This section provides a trusted, self-validating protocol for the synthesis of 5-ethynyl-1-methyl-1H-imidazole.

Protocol: Sonogashira Coupling for the Synthesis of 5-ethynyl-1-methyl-1H-imidazole

Objective: To synthesize 5-ethynyl-1-methyl-1H-imidazole from 5-bromo-1-methyl-1H-imidazole and trimethylsilylacetylene, followed by deprotection.

Materials:

-

5-Bromo-1-methyl-1H-imidazole

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-methyl-5-(trimethylsilylethynyl)-1H-imidazole

-

To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-1-methyl-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and anhydrous Et₃N (2.0 eq). Stir the mixture at room temperature to obtain a suspension.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: Heating accelerates the catalytic cycle, while the inert atmosphere prevents the oxidation of the Pd(0) active species and the oxidative homocoupling of the alkyne.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure. Dilute the residue with EtOAc and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the TMS-protected intermediate.

Step 2: Deprotection to 5-ethynyl-1-methyl-1H-imidazole

-

Dissolve the purified TMS-protected intermediate (1.0 eq) in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC. Causality Note: The carbonate base is sufficient to cleave the silicon-carbon bond under these protic conditions.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between water and EtOAc. Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 5-ethynyl-1-methyl-1H-imidazole.

Validation:

-

Structure Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Analysis: Assess purity using HPLC or GC-MS. The expected assay should be ≥97%. [16][17]

Conclusion and Future Outlook

This compound is a premier building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via Sonogashira coupling and its versatile reactivity, dominated by the ethynyl group's capacity for "click" chemistry and further cross-coupling, provide chemists with a reliable and powerful tool. Its proven application in the design of potent and specific kinase inhibitors demonstrates its value in addressing significant challenges in drug discovery, such as acquired drug resistance. As synthetic methodologies continue to advance, the strategic deployment of the this compound scaffold is expected to fuel the discovery of new therapeutics, functional materials, and chemical probes for years to come.

References

-

5-Ethynyl-1-methyl-1H-imidazole | C6H6N2 | CID 3333106 - PubChem . National Center for Biotechnology Information. [Link]

-

Sonogashira coupling - Wikipedia . Wikipedia. [Link]

-

4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem . National Center for Biotechnology Information. [Link]

-

Click chemistry - Wikipedia . Wikipedia. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar . Semantic Scholar. [Link]

-

5-ethynyl-1,2-dimethyl-1h-imidazole (C7H8N2) - PubChemLite . PubChem. [Link]

-

Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia . National Academic Digital Library of Ethiopia. [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. [Link]

-

5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed . National Center for Biotechnology Information. [Link]

-

(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate . ResearchGate. [Link]

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed . National Center for Biotechnology Information. [Link]

-

Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed . National Center for Biotechnology Information. [Link]

-

Important drugs containing imidazole motifs as building blocks. - ResearchGate . ResearchGate. [Link]

-

Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by... - ResearchGate . ResearchGate. [Link]

-

Imidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Click Chemistry - Important - YouTube . YouTube. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH . National Institutes of Health. [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed . National Center for Biotechnology Information. [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI . MDPI. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate . ResearchGate. [Link]

-

Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Imidazole - Wikipedia . Wikipedia. [Link]

-

71759-92-7 | 5-Ethynyl-1-methyl-1H-imidazole - Alachem Co., Ltd. Alachem Co., Ltd. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. 5-エチニル-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 5-Ethynyl-1-methyl-1H-imidazole 97 71759-92-7 [sigmaaldrich.com]

Solubility and stability of 5-Ethynyl-1H-imidazole in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the versatile imidazole core, makes it a valuable synthon for creating complex molecular architectures. The imidazole moiety is a common feature in many pharmaceuticals, acting as a key pharmacophore that can engage in hydrogen bonding and coordinate with metal ions. The terminal alkyne functionality provides a handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-linked conjugates.